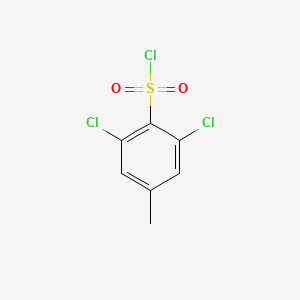

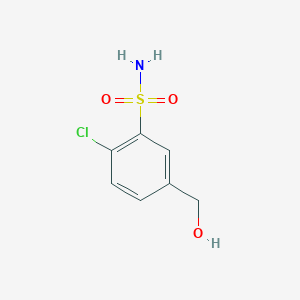

Benzenesulfonyl chloride, 2,6-dichloro-4-methyl-

Vue d'ensemble

Description

“Benzenesulfonyl chloride, 2,6-dichloro-4-methyl-” is a derivative of benzenesulfonyl chloride, which is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Synthesis Analysis

Benzenesulfonyl chloride is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride or, less commonly, by a reaction between benzene and chlorosulfuric acid . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . It also reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Applications De Recherche Scientifique

- Benzenesulfonyl chloride serves as a versatile reagent for introducing the sulfonyl group (SO₂Cl) into organic molecules. Chemists use it to functionalize aromatic compounds, alcohols, and amines. The resulting sulfonamides find applications in medicinal chemistry, agrochemicals, and materials science .

- Researchers employ benzenesulfonyl chloride derivatives to modify amino acids, peptides, and proteins. By reacting with amino groups (-NH₂), it forms sulfonamides, which can alter protein properties, enhance stability, or facilitate bioconjugation .

- Benzenesulfonyl chloride is a derivatization reagent for detecting various amines in environmental samples. It enables sensitive analysis at sub-ppb levels by GC-MS. This application is crucial for monitoring water quality and assessing pollution .

- When benzenesulfonyl chloride reacts with Grignard reagents, it forms oxindoles or substituted indoles. These compounds have diverse biological activities and are essential building blocks in drug discovery .

- The sulfonyl group in benzenesulfonyl chloride is a key component of many pharmaceuticals. Sulfonamides exhibit antibacterial, antiviral, and diuretic properties. Researchers explore novel derivatives for therapeutic applications .

- Benzenesulfonyl chloride participates in polymerization reactions, leading to sulfonated polymers. These materials find use in ion-exchange resins, membranes, and fuel cells due to their high chemical stability and conductivity .

Organic Synthesis and Functionalization

Peptide and Protein Modification

Gas Chromatography-Mass Spectrometry (GC-MS)

Indole Derivatives Synthesis

Sulfonamide-Based Pharmaceuticals

Materials Science and Polymer Chemistry

Safety and Hazards

Benzenesulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mécanisme D'action

Target of Action

2,6-Dichloro-4-methylbenzenesulfonyl chloride, also known as Benzenesulfonyl chloride, is an organosulfur compound . It primarily targets compounds containing reactive N-H and O-H bonds .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound acts as an electrophile, reacting with an aromatic nucleus to produce the corresponding sulfonyl chloride .

Biochemical Pathways

It is known that the compound is used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . These reactions could potentially affect various biochemical pathways, depending on the specific amines and alcohols involved.

Pharmacokinetics

It’s important to note that the compound is a colourless viscous oil that dissolves in organic solvents . This suggests that it may have good bioavailability in organisms with lipid-rich environments.

Result of Action

The molecular and cellular effects of 2,6-dichloro-4-methylbenzenesulfonyl chloride’s action largely depend on the specific amines and alcohols it reacts with. Generally, the compound’s reaction with amines and alcohols results in the formation of sulfonamides and sulfonate esters, respectively . These products can have various effects at the molecular and cellular level, depending on their specific structures and properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-dichloro-4-methylbenzenesulfonyl chloride. For instance, the compound reacts with compounds containing reactive N-H and O-H bonds , suggesting that its action could be influenced by the presence and concentration of such compounds in the environment. Additionally, the compound is sensitive to moisture , indicating that its stability could be affected by humidity levels.

Propriétés

IUPAC Name |

2,6-dichloro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDVBLUSKXZRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70711090 | |

| Record name | 2,6-Dichloro-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonyl chloride, 2,6-dichloro-4-methyl- | |

CAS RN |

90196-19-3 | |

| Record name | 2,6-Dichloro-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3300390.png)

![1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300413.png)

![1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3300414.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3300425.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3300431.png)

![2-[5-[(Dichlorophosphoryl)amino]-1,2,4-thiadiazol-3-yl]-(Z)-2-(ethoxyimino)acetyl chloride](/img/structure/B3300479.png)